

# A Comprehensive Technical Guide to 3-Hydroxy-2-methylbutanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Hydroxy-2-methylbutanoic acid

Cat. No.: B029391

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**3-Hydroxy-2-methylbutanoic acid**, also known as 2-methyl-3-hydroxybutyric acid or nilic acid, is a substituted short-chain fatty acid.<sup>[1][2]</sup> Structurally, it is a derivative of butyric acid featuring a methyl group at the alpha-position (C2) and a hydroxyl group at the beta-position (C3).<sup>[3][4]</sup> This compound is of significant interest in the scientific community due to its stereochemical complexity and its role as a chiral building block in asymmetric synthesis, particularly for pharmaceuticals.<sup>[5]</sup> Furthermore, it is a naturally occurring metabolite in the isoleucine catabolism pathway, and its detection can be significant for diagnosing certain metabolic disorders.<sup>[3][6]</sup>

## Chemical Structure and Stereoisomerism

The molecular formula of **3-Hydroxy-2-methylbutanoic acid** is  $C_5H_{10}O_3$ , and it has a molecular weight of 118.13 g/mol.<sup>[1][3][5]</sup> Its structure contains two stereogenic centers at carbons C2 and C3. The presence of these two chiral centers means that the molecule can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This stereoisomerism is critical as the biological activity and chemical reactivity of each isomer can vary significantly.

Figure 1: Chemical structures and relationships of the four stereoisomers of **3-Hydroxy-2-methylbutanoic acid**.

## Physicochemical and Computed Properties

The properties of **3-Hydroxy-2-methylbutanoic acid** are summarized below. These values are crucial for designing experimental conditions for synthesis, purification, and analysis.

| Property                       | Value                                         | Source    |
|--------------------------------|-----------------------------------------------|-----------|
| Identifiers                    |                                               |           |
| IUPAC Name                     | 3-hydroxy-2-methylbutanoic acid               | [3]       |
| CAS Number                     | 473-86-9 (for the racemate)                   | [2][3]    |
| Molecular Formula              | C <sub>5</sub> H <sub>10</sub> O <sub>3</sub> | [1][3][5] |
| Molecular Weight               | 118.13 g/mol                                  | [1][3][5] |
| Physical Properties            |                                               |           |
| Physical Description           | Solid / Pale orange oil                       | [3][4]    |
| Boiling Point                  | 242.8 °C at 760 mmHg                          | [4]       |
| Density                        | 1.136 g/cm <sup>3</sup>                       | [4]       |
| Flash Point                    | 114.9 °C                                      | [4]       |
| Computed Properties            |                                               |           |
| XLogP3                         | 0.08790                                       | [4]       |
| Hydrogen Bond Donor Count      | 2                                             | [4]       |
| Hydrogen Bond Acceptor Count   | 3                                             | [4]       |
| Rotatable Bond Count           | 2                                             | [4]       |
| Topological Polar Surface Area | 57.5 Å <sup>2</sup>                           | [3][4]    |

## Biological Significance and Metabolic Pathway

**3-Hydroxy-2-methylbutanoic acid** is a known human metabolite derived from the catabolism of the branched-chain amino acid isoleucine.<sup>[6]</sup> Elevated urinary levels of this acid are indicative of beta-ketothiolase deficiency, an inborn error of metabolism affecting isoleucine and ketone body processing.<sup>[6]</sup> Its presence and stereoisomeric ratio can thus serve as important biomarkers for this condition.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Figure 2: Simplified pathway of isoleucine catabolism showing the formation of **3-Hydroxy-2-methylbutanoic acid**.

## Experimental Protocols

### Synthesis: Asymmetric Catalysis for (2S,3S)-3-Hydroxy-2-methylbutanoate

This protocol describes a method for producing the (2S,3S) stereoisomer with high enantiomeric excess through the asymmetric hydrogenation of an α-keto ester, followed by hydrolysis.<sup>[5]</sup>

#### Materials:

- Methyl 2-methyl-3-oxobutanoate
- Ru-BINAP complex (chiral ruthenium catalyst)
- Hydrogen gas (H<sub>2</sub>)
- Tetrahydrofuran (THF), anhydrous
- Lithium hydroxide (LiOH)

- Methanol (MeOH)
- Water (H<sub>2</sub>O)
- Standard glassware for inert atmosphere reactions
- High-pressure reactor (autoclave)

Procedure:

- Reduction: In a high-pressure reactor under an inert atmosphere, dissolve methyl 2-methyl-3-oxobutanoate in anhydrous THF.
- Add the chiral Ru-BINAP catalyst.
- Pressurize the reactor with hydrogen gas to 10 bar.
- Heat the mixture to 50°C and stir until the reaction is complete (monitor by TLC or GC). This step yields methyl (2S,3S)-3-hydroxy-2-methylbutanoate with >90% enantiomeric excess.[5]
- Hydrolysis: After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.
- Dissolve the resulting ester in a mixture of methanol and water.
- Cool the solution in an ice bath and add lithium hydroxide.
- Stir the mixture at a temperature below 25°C, maintaining the pH below 10 to mitigate epimerization.[5]
- Upon completion, neutralize the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.
- Purification: Purify the final product, **(2S,3S)-3-hydroxy-2-methylbutanoic acid**, by chromatography or crystallization to achieve a purity of 85-90%. [5]

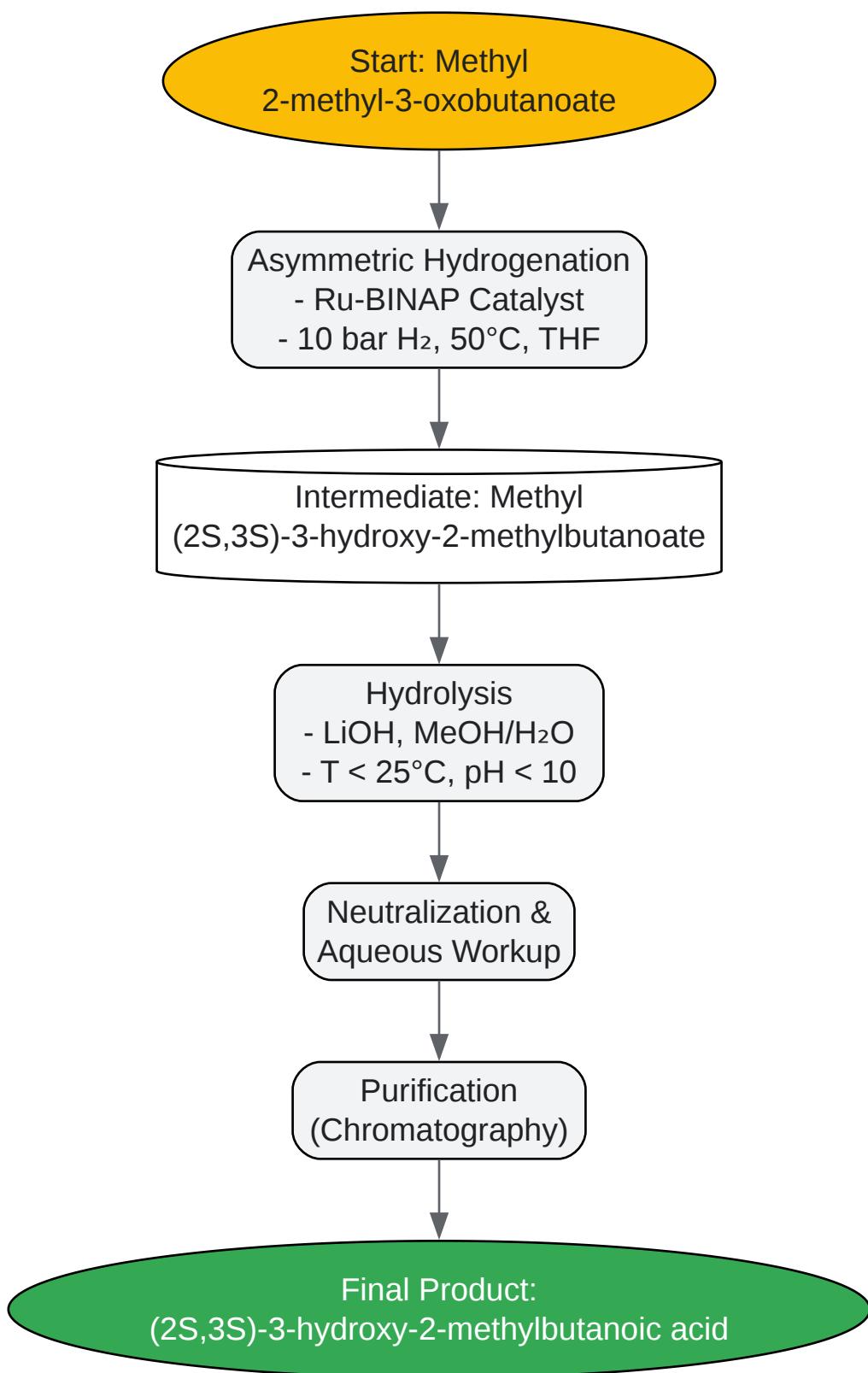

[Click to download full resolution via product page](#)

Figure 3: Workflow for the asymmetric synthesis of **(2S,3S)-3-hydroxy-2-methylbutanoic acid**.

## Analytical Methodology: Stereochemical Confirmation via $^1\text{H-NMR}$

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemical integrity of the synthesized product.

Protocol:

- Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{CDCl}_3$ ).
- Acquire a  $^1\text{H-NMR}$  spectrum on a high-field NMR spectrometer.
- Analyze the resulting spectrum for characteristic peaks. For the (2S,3S)-isomer, the following resonances are indicative of the correct stereochemistry:[5]
  - A doublet of doublets at  $\delta$  4.07 ppm ( $J = 6.4, 3.5$  Hz), corresponding to the proton on the hydroxyl-bearing carbon (C3).[5]
  - A doublet at  $\delta$  0.94 ppm ( $J = 6.3$  Hz), corresponding to the methyl group at the C2 position.[5]
- Compare the obtained spectrum with literature data or reference spectra to confirm the identity and stereopurity of the compound.

## Conclusion

**3-Hydroxy-2-methylbutanoic acid** is a multifaceted molecule with significant implications in synthetic chemistry and clinical diagnostics. Its structure, defined by two chiral centers, gives rise to four distinct stereoisomers, each a valuable entity for research. Understanding its physicochemical properties, biological roles, and the experimental protocols for its synthesis and analysis is fundamental for professionals in drug discovery and metabolic research. The methodologies outlined in this guide provide a robust framework for the investigation and utilization of this important chiral compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Hydroxy-2-methylbutanoic Acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 6. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Hydroxy-2-methylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029391#what-is-the-structure-of-3-hydroxy-2-methylbutanoic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)